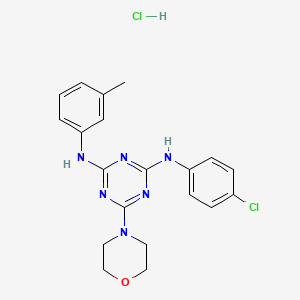

N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative with a hydrochloride salt. The compound features a 4-chlorophenyl group at the N2 position, a morpholino substituent at the 6-position, and an m-tolyl group at the N4 position. Such triazine derivatives are of significant interest due to their applications in medicinal chemistry, including anticancer and receptor modulation activities . The structural diversity of substituents on the triazine core allows for tuning of physicochemical and biological properties, making comparisons with analogs critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name |

4-N-(4-chlorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMGENPKUNYXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1179390-23-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C20H22Cl2N6O

- Molecular Weight : 433.34 g/mol

- IUPAC Name : 4-N-(4-chlorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine; hydrochloride

The compound features a triazine core with diverse substituents that enhance its biological activity. The presence of the chlorophenyl and morpholino groups is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties :

- CNS Activity :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study: CNS Receptor Interaction

In a pharmacological evaluation involving radiolabeled ligand displacement assays, the compound exhibited high affinity for the serotonin 5-HT6 receptor. This interaction suggests potential for developing treatments for cognitive disorders such as Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds and Substituent Variations:

4-(4-Methoxyphenyl)-6-morpholino-N-(m-tolyl)-1,3,5-triazine-2-amine (4h) Substituents: N2 = 4-methoxyphenyl; N4 = m-tolyl; 6-position = morpholino. Comparison: Replaces the 4-chlorophenyl group with a 4-methoxyphenyl. Yield: 58% (lower than the 81.3% yield reported for a related chloro-substituted triazine in ).

N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine Hydrochloride Substituents: N2 = 3-fluorophenyl; N4 = m-tolyl; 6-position = morpholino. Comparison: The 3-fluorophenyl group introduces electronegativity, which may alter binding interactions in biological targets compared to the 4-chlorophenyl analog. Fluorine’s smaller atomic radius could enhance membrane permeability.

6-Chloro-N2-(4-chlorophenyl)-N4-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine (L4) Substituents: N2 = 4-chlorophenyl; N4 = pyrimidin-2-yl; 6-position = chloro. Comparison: Replaces morpholino with pyrimidinyl and introduces a chloro group at the 6-position. The pyrimidinyl group may enhance π-π stacking in target binding, while the chloro substituent increases electrophilicity.

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Points: Compound 4h: 122–126°C (dec) . 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: 98–99°C .

- Analytical Data: IR Spectra: Morpholino substituents show peaks ~1250–1350 cm⁻¹ (C-O-C stretching) . NMR: The m-tolyl group in 4h resonates at δ 2.26 (s, 3H) for the methyl group , consistent with analogous structures.

Preparation Methods

Synthetic Strategies

Sequential Nucleophilic Aromatic Substitution (SNAr)

The most widely used method involves stepwise substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine, 4-chloroaniline, and m-toluidine.

Reaction Sequence

- First Substitution (Position 6) : Morpholine reacts with cyanuric chloride at 0–5°C in acetone/ice, yielding 2,4-dichloro-6-morpholino-1,3,5-triazine.

- Second Substitution (Position 4) : m-Toluidine substitutes at 25–40°C in tetrahydrofuran (THF), forming 2-chloro-4-(m-tolyl)-6-morpholino-1,3,5-triazine.

- Third Substitution (Position 2) : 4-Chloroaniline reacts at 80–100°C in dioxane, yielding the final triazine.

- Hydrochloride Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt (95% yield).

Advantages and Limitations

One-Pot Multicomponent Reactions

Recent advances enable the synthesis of triazines in a single pot, reducing purification steps.

Copper-Catalyzed Coupling

A patent (CN108264490B) describes a one-pot method using:

- Reactants : Benzaldehyde derivatives, benzamidine hydrochloride, and morpholine.

- Catalyst : Copper acetate (0.1 eq).

- Conditions : Toluene, 80°C, 24 h, 70–80% yield.

Limitations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates SNAr reactions:

- Procedure : Cyanuric chloride, morpholine, and amines are irradiated in dimethylformamide (DMF) at 120°C.

- Conditions : 30 min, K₂CO₃ (3 eq), 75–85% yield.

Benefits

Alternative Methods

Ullmann-Type Coupling

Cu(I)-catalyzed coupling on dichlorotriazinyl intermediates:

Cross-Cyclotrimerization of Nitriles

Reaction Optimization and Critical Parameters

Temperature Control

| Substitution Step | Optimal Temperature (°C) | Yield Impact |

|---|---|---|

| Morpholine | 0–5 | Prevents di-/tri-substitution |

| m-Toluidine | 25–40 | Balances reactivity and selectivity |

| 4-Chloroaniline | 80–100 | Drives completion of less reactive sites |

Solvent Selection

| Solvent | Polarity | Ideal For | Yield (%) |

|---|---|---|---|

| Acetone | High | Initial substitution (0°C) | 55–65 |

| THF | Moderate | Intermediate steps | 60–70 |

| Dioxane | Low | Final substitution | 50–60 |

Comparative Analysis of Methods

| Method | Steps | Time (h) | Overall Yield (%) | Key Advantage |

|---|---|---|---|---|

| Sequential SNAr | 3 | 22–36 | 30–40 | High regiocontrol |

| One-Pot | 1 | 24 | 70–80 | Fewer purifications |

| Microwave-Assisted | 3 | 1.5 | 75–85 | Rapid synthesis |

| Ullmann Coupling | 2 | 6 | 65 | Catalyst recyclability |

Data synthesized from.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.